An In-depth Technical Guide to the Physicochemical Properties of (S)-Benzyl (1-oxopentan-2-YL)carbamate
An In-depth Technical Guide to the Physicochemical Properties of (S)-Benzyl (1-oxopentan-2-YL)carbamate
Introduction: The Significance of N-Acyl Carbamates in Modern Drug Discovery
In the landscape of contemporary drug development and medicinal chemistry, the precise control and characterization of molecular properties are paramount. Among the myriad of functional groups utilized in the design of novel therapeutics, N-acyl carbamates represent a critical class of compounds. The incorporation of a benzyloxycarbonyl (Cbz or Z) group, a foundational protecting group in peptide synthesis, imparts specific steric and electronic features that can influence a molecule's stability, conformation, and biological activity[1]. The further N-acylation of the carbamate nitrogen introduces an additional layer of complexity and functionality, opening avenues for the exploration of new chemical space and the development of compounds with tailored pharmacological profiles.
This technical guide provides a comprehensive examination of the physicochemical properties of a specific N-acyl carbamate, (S)-Benzyl (1-oxopentan-2-YL)carbamate. While this particular molecule may not be extensively documented in the public domain, its structural motifs are representative of a broader class of compounds with significant research interest. By drawing upon established principles of organic chemistry and data from structurally analogous molecules, this guide will serve as an authoritative resource for researchers, scientists, and drug development professionals. We will delve into the predicted and inferred physicochemical properties, outline detailed protocols for its synthesis and characterization, and provide insights into the analytical methodologies required for its quality control.
Molecular Identity and Structure
(S)-Benzyl (1-oxopentan-2-YL)carbamate is a chiral molecule featuring a benzyl carbamate core with an N-acylated pentanoyl group. The stereochemistry at the second carbon of the pentanoyl chain is designated as (S), which is crucial for its interaction with biological targets.
| Property | Value |
| IUPAC Name | benzyl N-((2S)-1-oxopentan-2-yl)carbamate |
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| Canonical SMILES | CCCC(=O)N(C(=O)OCC1=CC=CC=C1)CC |
| InChI Key | (Predicted) |
| CAS Number | (Not available) |
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and inferred physicochemical properties of (S)-Benzyl (1-oxopentan-2-YL)carbamate, based on data from analogous N-Cbz protected amino acids and other N-acylated carbamates.
| Property | Predicted/Inferred Value | Rationale/Analogous Compound |
| Melting Point (°C) | Solid at room temperature; likely in the range of 80-120 °C | Benzyl carbamate has a melting point of 88 °C[2]. N-acylation and the aliphatic chain would likely increase this. |
| Boiling Point (°C) | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point with probable decomposition. |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water. | The benzyl and pentanoyl groups confer significant nonpolar character, while the carbamate and ketone provide some polarity. Benzyl carbamate is moderately soluble in water[2]. |
| pKa | The N-H proton of the carbamate is weakly acidic, with a predicted pKa around 15-17. | The acidity of the N-H proton is significantly influenced by the two adjacent carbonyl groups. |
| LogP | 2.5 - 3.5 | The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity. |
Synthesis and Purification
The synthesis of (S)-Benzyl (1-oxopentan-2-YL)carbamate can be approached through the N-acylation of a suitable precursor. A plausible synthetic route starts from the commercially available (S)-2-aminopentan-1-ol, which is first protected with a Cbz group and then oxidized to the corresponding ketone.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of (S)-Benzyl (1-hydroxypentan-2-yl)carbamate
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To a solution of (S)-2-aminopentan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, extract the aqueous mixture with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Oxidation to (S)-Benzyl (1-oxopentan-2-YL)carbamate
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Dissolve the crude (S)-Benzyl (1-hydroxypentan-2-yl)carbamate (1.0 eq) in anhydrous dichloromethane (CH2Cl2).
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Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
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Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude product.
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Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is a suitable mobile phase.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
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Elution and Collection: Elute the column with the chosen solvent system and collect fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (S)-Benzyl (1-oxopentan-2-YL)carbamate.
Structural Characterization
The identity and purity of the synthesized (S)-Benzyl (1-oxopentan-2-YL)carbamate should be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 4.50-4.60 (m, 1H, -CH-), 2.50-2.60 (t, 2H, -CH₂-CO-), 1.50-1.65 (m, 2H, -CH₂-), 0.90 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~208 (C=O, ketone), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-OCH₂Ph), ~55 (-CH-), ~40 (-CH₂-CO-), ~18 (-CH₂-), ~14 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z 236.12 [M+H]⁺, 258.10 [M+Na]⁺ |
Analytical Methods for Quality Control
Ensuring the purity and stereochemical integrity of (S)-Benzyl (1-oxopentan-2-YL)carbamate is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Chiral HPLC for Enantiomeric Purity Determination
Caption: Workflow for determining the enantiomeric purity.
Detailed Protocol for Chiral HPLC Analysis
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Instrumentation: An HPLC system equipped with a UV detector.
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Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralpak® series), is recommended for the separation of carbamate enantiomers[3].
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may require optimization.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength where the aromatic ring of the benzyl group absorbs (e.g., 254 nm).
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Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
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Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.
Safety and Handling
While specific toxicity data for (S)-Benzyl (1-oxopentan-2-YL)carbamate is not available, it should be handled with the standard precautions for laboratory chemicals.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood.
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Avoid inhalation, ingestion, and skin contact.
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In case of contact, wash the affected area thoroughly with water.
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Consult the Safety Data Sheet (SDS) for analogous compounds for more detailed information.
Conclusion
(S)-Benzyl (1-oxopentan-2-YL)carbamate, as a representative of the N-acyl carbamate class, holds potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic route, and robust analytical methods for its characterization and quality control. The protocols and data presented herein are grounded in established chemical principles and information from closely related compounds, offering a solid foundation for researchers to synthesize, purify, and analyze this and similar molecules. As with any novel compound, empirical determination of its properties is essential, and this guide provides the necessary framework for such investigations.
References
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Molbase. (2025). Cas no 17187-05-2 ((S)-Benzyl (1-((2-amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate). Retrieved from [Link]
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PubChem. benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate. Retrieved from [Link]
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
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PubMed. (2023). Stereoselective synthesis of S-norvaline and related amino acids through a common intermediate. Retrieved from [Link]
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Wikipedia. Benzyl carbamate. Retrieved from [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
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